molecular formula C22H15N3O2S2 B492741 N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide CAS No. 671200-97-8

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide

Cat. No.: B492741
CAS No.: 671200-97-8
M. Wt: 417.5g/mol
InChI Key: DKSKJESJQWHBTP-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide is a complex organic compound that features a benzothiazole moiety linked to a quinoline sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a condensation reaction between o-aminothiophenol and a suitable aldehyde. This intermediate is then coupled with a quinoline derivative via a sulfonamide linkage. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)phenyl)quinoline-8-sulfonamide is unique due to its combined benzothiazole and quinoline sulfonamide structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c26-29(27,20-9-3-5-15-6-4-14-23-21(15)20)25-17-12-10-16(11-13-17)22-24-18-7-1-2-8-19(18)28-22/h1-14,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSKJESJQWHBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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